molecular formula C14H8Cl2O6 B12046221 (4-acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate CAS No. 118006-14-7

(4-acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate

Cat. No.: B12046221
CAS No.: 118006-14-7
M. Wt: 343.1 g/mol
InChI Key: QIJKSJNUTOPANC-UHFFFAOYSA-N
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Description

(4-acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate is a synthetic organic compound characterized by its unique structure, which includes acetyloxy and dichloro substituents on a dioxonaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The initial step involves the nitration of naphthalene to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder.

    Acetylation: The amino groups are acetylated using acetic anhydride to form acetamido derivatives.

    Chlorination: The acetamido derivatives are chlorinated using reagents like thionyl chloride to introduce chlorine atoms.

    Oxidation: The resulting compound undergoes oxidation to form the dioxonaphthalene core.

    Acetylation: Finally, the compound is acetylated again to introduce the acetyloxy groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4-acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dioxonaphthalene core to dihydro derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Compounds with substituted functional groups replacing the chlorine atoms.

Scientific Research Applications

(4-acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-methoxy-5,8-dioxonaphthalen-1-yl) acetate: Similar structure but with a methoxy group instead of acetyloxy.

    (4-hydroxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate: Similar structure but with a hydroxy group instead of acetyloxy.

    (4-acetyloxy-6,7-dibromo-5,8-dioxonaphthalen-1-yl) acetate: Similar structure but with bromine atoms instead of chlorine.

Uniqueness

(4-acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate is unique due to its specific combination of acetyloxy and dichloro substituents on the dioxonaphthalene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

118006-14-7

Molecular Formula

C14H8Cl2O6

Molecular Weight

343.1 g/mol

IUPAC Name

(4-acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate

InChI

InChI=1S/C14H8Cl2O6/c1-5(17)21-7-3-4-8(22-6(2)18)10-9(7)13(19)11(15)12(16)14(10)20/h3-4H,1-2H3

InChI Key

QIJKSJNUTOPANC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(=C(C=C1)OC(=O)C)C(=O)C(=C(C2=O)Cl)Cl

Origin of Product

United States

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